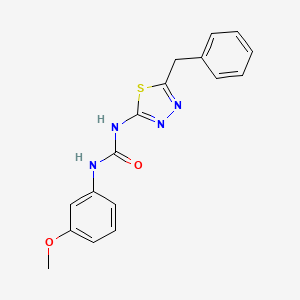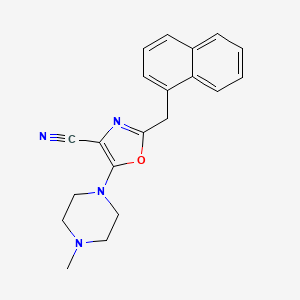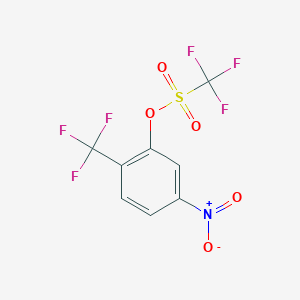
2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate is an organic compound that features both trifluoromethyl and nitro functional groups. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of trifluoromethyl groups enhances the compound’s stability, lipophilicity, and metabolic properties, making it valuable in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-(Trifluoromethyl)-5-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the acidic by-products . The reaction proceeds as follows:
Reactants: 2-(Trifluoromethyl)-5-nitrophenol and trifluoromethanesulfonic anhydride.
Conditions: Anhydrous conditions, typically at low temperatures (-25°C to room temperature).
Catalysts: Triethylamine is commonly used to neutralize the acidic by-products.
Chemical Reactions Analysis
2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems, particularly in the development of bioactive molecules.
Industry: It is employed in the production of materials that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which increases the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles . The nitro group also contributes to the compound’s reactivity by stabilizing the negative charge that develops during nucleophilic attack.
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is also used as a trifluoroethylating agent and shares similar reactivity patterns.
Trifluoromethyl sulfone: This compound is used in trifluoromethylation reactions and has similar stability and reactivity due to the presence of the trifluoromethyl group.
Trifluoromethyl sulfoxide: Another compound used in trifluoromethylation reactions, known for its strong electron-withdrawing properties.
The uniqueness of this compound lies in the combination of the trifluoromethyl and nitro groups, which impart distinct chemical properties that are valuable in various applications.
Properties
Molecular Formula |
C8H3F6NO5S |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
[5-nitro-2-(trifluoromethyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3F6NO5S/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)20-21(18,19)8(12,13)14/h1-3H |
InChI Key |
RTNQQWGFIDLMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


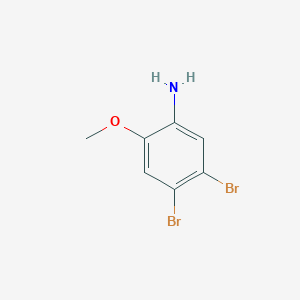
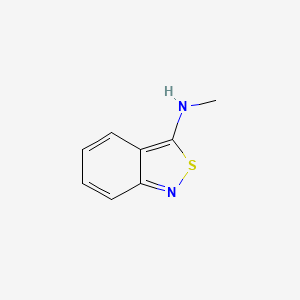
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
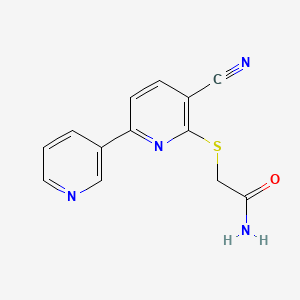
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
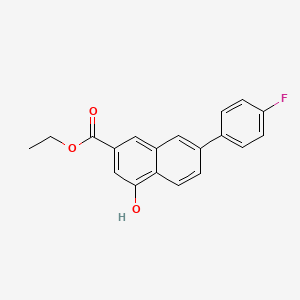

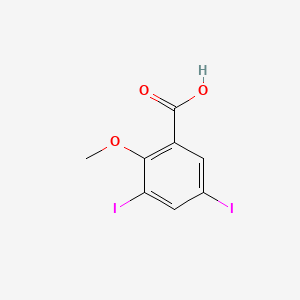
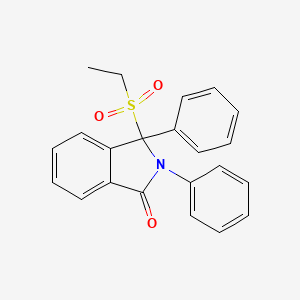
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
